molecular formula C11H9Cl2NS B3125937 2-(2-Chlorophenyl)-4-(chloromethyl)-5-methylthiazole CAS No. 329977-16-4

2-(2-Chlorophenyl)-4-(chloromethyl)-5-methylthiazole

Cat. No.: B3125937
CAS No.: 329977-16-4
M. Wt: 258.2 g/mol
InChI Key: DIWJBDZVWXYCPZ-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-4-(chloromethyl)-5-methylthiazole is a halogenated thiazole derivative characterized by a 2-chlorophenyl substituent at position 2, a chloromethyl group at position 4, and a methyl group at position 5 of the thiazole ring. Its molecular formula is C₁₁H₉Cl₂NS (MW: 274.17 g/mol). The chlorophenyl and chloromethyl groups confer unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications. The compound’s reactivity is influenced by the electrophilic chlorine atoms, which may participate in halogen bonding or serve as sites for further functionalization .

Properties

IUPAC Name

4-(chloromethyl)-2-(2-chlorophenyl)-5-methyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2NS/c1-7-10(6-12)14-11(15-7)8-4-2-3-5-9(8)13/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIWJBDZVWXYCPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)C2=CC=CC=C2Cl)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-4-(chloromethyl)-5-methylthiazole typically involves the reaction of 2-chlorobenzaldehyde with thioacetamide in the presence of a chlorinating agent such as phosphorus pentachloride (PCl5). The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the thiazole ring. The chloromethyl group is introduced via chloromethylation using formaldehyde and hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-4-(chloromethyl)-5-methylthiazole undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: Reduction of the chlorophenyl group can lead to the formation of the corresponding aniline derivative.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution: Formation of azides, thiocyanates, or ethers.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of aniline derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has shown that 2-(2-Chlorophenyl)-4-(chloromethyl)-5-methylthiazole exhibits significant antimicrobial properties. In vitro studies indicate its effectiveness against various bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 µg/mL
Escherichia coli25 µg/mL
Pseudomonas aeruginosa50 µg/mL

A study conducted by Smith et al. (2023) demonstrated that the compound inhibited bacterial growth through disruption of cell membrane integrity, suggesting a potential for development into a new class of antibiotics.

Anti-inflammatory Properties

Additionally, the compound has shown promise in mitigating inflammatory responses. In a controlled study on animal models, administration of the compound reduced markers of inflammation such as TNF-alpha and IL-6 by over 30% compared to control groups.

Pesticidal Activity

The thiazole derivatives have been explored for their pesticidal properties. Field trials indicated that formulations containing this compound effectively controlled pests such as aphids and whiteflies.

Pest TypeEfficacy (%)Application Rate (g/ha)
Aphids85200
Whiteflies90250

These results suggest that the compound could be developed into a bio-pesticide, providing an environmentally friendly alternative to synthetic pesticides.

Polymerization Initiator

In materials science, the compound serves as an effective initiator for polymerization reactions. Its ability to generate free radicals under UV light makes it suitable for producing various polymers used in coatings and adhesives.

A comparative study of different initiators revealed that formulations using this compound exhibited faster curing times and improved mechanical properties in the final products.

Case Study 1: Development of Antibiotic Formulation

In a recent project, researchers focused on formulating a topical antibiotic cream using the compound. The cream demonstrated high efficacy against skin infections caused by resistant strains of bacteria. Clinical trials are ongoing to evaluate its safety and effectiveness in humans.

Case Study 2: Eco-Friendly Pesticide Development

Another initiative involved developing an eco-friendly pesticide based on this thiazole derivative. Field tests showed not only high efficacy against target pests but also minimal impact on non-target organisms, highlighting its potential for sustainable agriculture practices.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-4-(chloromethyl)-5-methylthiazole involves its interaction with specific molecular targets. In biological systems, it may inhibit the growth of microorganisms by interfering with their metabolic pathways. The chloromethyl group can react with nucleophilic sites in enzymes or proteins, leading to the inhibition of their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The following table compares key structural and physicochemical properties of the target compound with analogs:

Compound Name Substituents (Thiazole Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities References
2-(2-Chlorophenyl)-4-(chloromethyl)-5-methylthiazole 2-(2-ClC₆H₄), 4-(CH₂Cl), 5-Me C₁₁H₉Cl₂NS 274.17 High reactivity due to Cl groups; potential intermediate
5-(Chloromethyl)-4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole 2-(4-CF₃C₆H₄), 4-(CH₂Cl), 5-Me C₁₂H₉ClF₃NS 307.72 Enhanced lipophilicity (CF₃); potential CNS activity
B87 (Pyrazolyl-thiazole derivative) Thiazole fused with pyrazole; 4-(4-MeC₆H₄) C₁₇H₁₆ClN₃OS 369.85 Antinociceptive activity (ED₅₀: 32.7 mg/kg)
[2-(4-Chlorophenyl)-5-methylthiazol-4-yl]acetic acid 4-(CH₂COOH), 2-(4-ClC₆H₄), 5-Me C₁₂H₁₀ClNO₂S 267.73 Improved solubility (carboxylic acid); pKa ~3.94
5-(2-Chlorophenyl)-2-methylthiazole-4-carboxylic acid 4-COOH, 5-(2-ClC₆H₄), 2-Me C₁₁H₈ClNO₂S 253.70 Salt formation capability; potential antimicrobial use
Key Observations:

Replacement of chlorophenyl with trifluoromethylphenyl () increases lipophilicity (logP ~3.5 vs. ~2.8 for the target compound), favoring blood-brain barrier penetration .

Functional Group Reactivity :

  • The chloromethyl group at position 4 in the target compound is susceptible to nucleophilic substitution, enabling derivatization (e.g., forming hydroxymethyl or amine derivatives) .
  • Carboxylic acid derivatives () exhibit higher aqueous solubility (e.g., ~1.38 g/cm³ density) but lower membrane permeability compared to chloromethyl analogs .

Biological Activity: Pyrazolyl-thiazole derivatives like B87 demonstrate antinociceptive activity, suggesting that the target compound’s thiazole core could be optimized for pain management . Methyl or bromo substituents on the phenyl ring (e.g., B50 in ) reduce antinociceptive potency compared to chloro-substituted analogs, highlighting the importance of halogen electronegativity .

Pharmacokinetic and Toxicity Profiles

  • Lipophilicity : The target compound’s calculated logP (~2.8) is lower than trifluoromethyl analogs (~3.5), suggesting moderate tissue distribution .
  • Metabolism : Chlorine atoms may slow oxidative metabolism, extending half-life compared to methyl or bromo substituents .

Biological Activity

Overview

2-(2-Chlorophenyl)-4-(chloromethyl)-5-methylthiazole is a thiazole derivative that exhibits a range of biological activities, particularly in antimicrobial and potential therapeutic applications. Its structure includes a chlorophenyl group and a chloromethyl group, which contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within microorganisms. The chloromethyl group is particularly reactive, allowing it to form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their function. This mechanism underlies its antimicrobial properties, where it disrupts metabolic pathways essential for microbial growth.

Antimicrobial Activity

Research indicates that this compound has demonstrated antimicrobial and antifungal properties. It has been tested against various bacterial strains and fungi, showing varying degrees of effectiveness:

  • Bacterial Strains Tested :
    • Bacillus subtilis
    • Candida albicans
    • Staphylococcus aureus
    • Escherichia coli

The compound exhibited weak antimicrobial activity against B. subtilis and C. albicans, while being inactive against other strains like Staphylococcus and E. coli .

Case Studies and Research Findings

  • Antimicrobial Efficacy :
    • A study found that derivatives of thiazole, including the compound , were evaluated for their antibacterial activity using the agar diffusion method. The results showed inhibition zones ranging from 10-22 mm against C. albicans and other tested strains, indicating moderate effectiveness compared to standard antibiotics like ciprofloxacin .
  • Synthesis and Biological Evaluation :
    • Research involving structural modifications of thiazole derivatives revealed that introducing different substituents could enhance their biological activity. For instance, modifications led to compounds with improved acetylcholinesterase inhibitory activity, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .
  • Pharmacological Potential :
    • The compound has been explored as an intermediate in drug development due to its diverse biological activities. Its potential applications extend beyond antimicrobial effects to include roles in agrochemicals and pharmaceuticals .

Comparative Biological Activity Table

Compound NameAntimicrobial ActivityIC50 (µM)Reference
This compoundModerate against C. albicansN/A
Thiazole Derivative AStrong against B. subtilis12
Thiazole Derivative BWeak against StaphylococcusN/A
Coumarin-Thiazole HybridExcellent AChE inhibitor2.7

Q & A

Basic: What are the primary synthetic routes for 2-(2-Chlorophenyl)-4-(chloromethyl)-5-methylthiazole, and how do reaction conditions influence yield?

Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the thiazole core. A common approach includes:

  • Step 1: Condensation of 2-chlorobenzaldehyde with thiourea derivatives to form the thiazole ring.
  • Step 2: Introduction of the chloromethyl group via nucleophilic substitution (e.g., using chloromethyl methyl ether under anhydrous conditions).
  • Step 3: Methylation at the 5-position using methyl iodide or dimethyl sulfate in the presence of a base like K₂CO₃ .

Critical factors affecting yield:

  • Temperature control: Excess heat during chloromethylation can lead to side reactions (e.g., hydrolysis of the chloromethyl group).
  • Solvent choice: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency.
  • Purification: Column chromatography or recrystallization is essential to isolate the product from by-products like 4-methylthiazole derivatives .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Identifies aromatic protons (δ 7.2–7.6 ppm for the 2-chlorophenyl group) and methyl/thiazole protons (δ 2.5–3.1 ppm).
    • ¹³C NMR: Confirms the chloromethyl (δ 40–45 ppm) and thiazole carbons (δ 150–165 ppm) .
  • HRMS (High-Resolution Mass Spectrometry): Validates molecular formula (C₁₁H₁₀Cl₂NS) with an error margin < 2 ppm .
  • IR Spectroscopy: Detects C-Cl stretches (550–650 cm⁻¹) and C=N/C-S bonds in the thiazole ring (1600–1650 cm⁻¹) .

Basic: How do structural analogs of this compound compare in reactivity and bioactivity?

Answer:
Key analogs and their distinguishing features:

Compound NameStructural VariationReactivity/Bioactivity Difference
4-MethylthiazoleLacks chloromethyl groupLower electrophilicity; reduced bioactivity
2-Chloro-5-chloromethylthiazoleDual Cl substituentsHigher reactivity in SN2 reactions
5-Methyl-2-phenylthiazolePhenyl vs. 2-chlorophenylAltered π-π interactions in protein binding

Methodological Insight:
Substituent effects can be systematically studied using Hammett plots or computational docking to predict bioactivity .

Advanced: How can researchers resolve discrepancies in NMR data during synthesis?

Answer:
Common issues and solutions:

  • Peak splitting ambiguity: Use deuterated solvents (e.g., DMSO-d₆) and 2D NMR (COSY, HSQC) to assign overlapping signals from the thiazole and chlorophenyl groups .
  • Impurity detection: Compare experimental ¹³C NMR shifts with computed values (DFT/B3LYP) to identify by-products like hydrolyzed chloromethyl derivatives .
  • Dynamic effects: Variable-temperature NMR can reveal conformational changes affecting peak integration .

Advanced: What strategies optimize regioselectivity when introducing substituents to the thiazole ring?

Answer:

  • Directing groups: Use electron-withdrawing groups (e.g., nitro) at specific positions to guide electrophilic substitution .
  • Metal catalysis: Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) for controlled aryl group introduction .
  • Protection/deprotection: Temporarily block reactive sites (e.g., chloromethyl group) with tert-butyldimethylsilyl (TBS) before methylation .

Advanced: How should purity and stability be assessed under varying storage conditions?

Answer:

  • Purity assessment:
    • HPLC-MS: Quantify impurities (>0.1% threshold) using a C18 column and acetonitrile/water gradient .
    • Melting point analysis: Compare observed (e.g., 67–69°C) vs. literature values to detect solvate formation .
  • Stability protocols:
    • Store at −20°C in amber vials under argon to prevent photodegradation and hydrolysis of the chloromethyl group .
    • Conduct accelerated stability studies (40°C/75% RH for 6 months) to predict shelf life .

Advanced: What computational methods predict the reactivity of this compound in novel reactions?

Answer:

  • DFT Calculations:
    • Compute frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites .
    • Simulate transition states for SN2 reactions at the chloromethyl group (e.g., using Gaussian09 with B3LYP/6-31G*) .
  • Molecular Dynamics (MD):
    • Model interactions with biological targets (e.g., enzymes) to guide derivatization for enhanced bioactivity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Chlorophenyl)-4-(chloromethyl)-5-methylthiazole
Reactant of Route 2
Reactant of Route 2
2-(2-Chlorophenyl)-4-(chloromethyl)-5-methylthiazole

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